![molecular formula C15H18O8 B13828118 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allamandicin is a naturally occurring iridoid lactone found in the plant Allamanda cathartica, which belongs to the family Apocynaceae This compound is known for its diverse biological activities, including insecticidal and potential medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction from the plant Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The plant material, including leaves, stems, and flowers, is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or hexane.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
Industrial Production Methods
Industrial production of allamandicin is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced extraction technologies, such as supercritical fluid extraction, could enhance the efficiency and yield of allamandicin production.
Chemical Reactions Analysis
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of allamandicin, which may exhibit different biological activities.
Scientific Research Applications
Allamandicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid lactones and their chemical properties.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of allamandicin involves its interaction with specific molecular targets and pathways. In insecticidal applications, allamandicin disrupts the normal functioning of insect nervous systems, leading to paralysis and death. In medicinal applications, allamandicin may exert its effects through the inhibition of key enzymes or signaling pathways involved in disease processes.
Comparison with Similar Compounds
Allamandicin is unique among iridoid lactones due to its specific structure and biological activities. Similar compounds include:
Plumericin: Another iridoid lactone with antimicrobial properties.
Isoplumericin: Known for its anti-inflammatory effects.
Plumieride: Exhibits anticancer activity.
Allamandicin stands out due to its potent insecticidal properties and potential therapeutic applications, making it a compound of significant interest in various fields of research.
Properties
Molecular Formula |
C15H18O8 |
|---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 6-hydroxy-11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H18O8/c1-5(16)7-10-15(23-13(7)19)4-3-6-8(11(17)20-2)12(18)22-14(21-10)9(6)15/h3-10,12,14,16,18H,1-2H3 |
InChI Key |
VLBNONAQDKTJCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


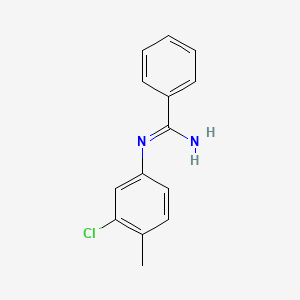
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
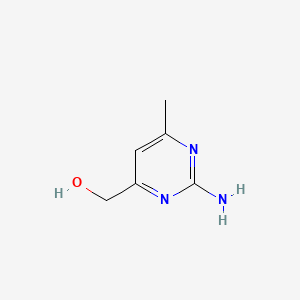
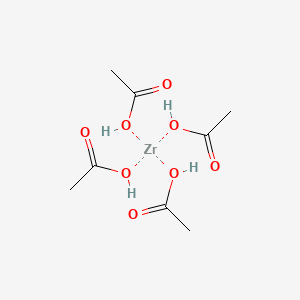
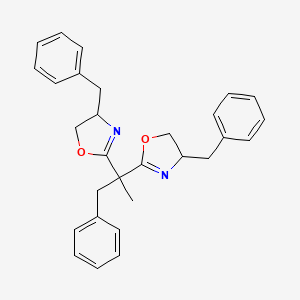
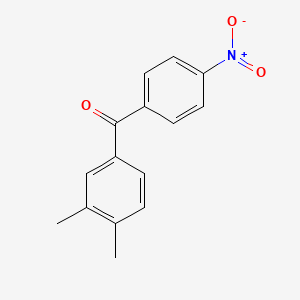
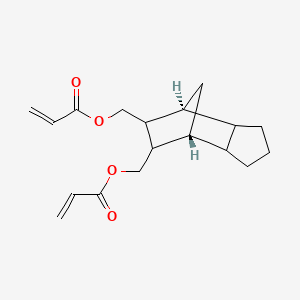
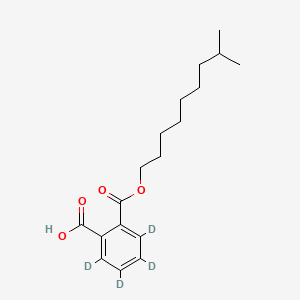
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
